molecular formula C17H17N5O4 B2693996 Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate CAS No. 888420-16-4

Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate

Cat. No.: B2693996
CAS No.: 888420-16-4
M. Wt: 355.354
InChI Key: MNUXCDLLKBHPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate is a heterocyclic compound featuring a fused triazolo[4,5-d]pyrimidin-7-one core. Key structural attributes include:

  • Substituents: A 3-methylphenyl group at position 3 of the triazole ring, enhancing lipophilicity and steric bulk. A 3-oxobutanoate ethyl ester at position 6 of the pyrimidinone, influencing solubility and metabolic stability.
  • Molecular weight: Estimated at ~383.4 g/mol (calculated based on structural formula).

Properties

IUPAC Name

ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-3-26-14(24)8-13(23)9-21-10-18-16-15(17(21)25)19-20-22(16)12-6-4-5-11(2)7-12/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUXCDLLKBHPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized by reacting 3-methylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This reaction forms the intermediate hydrazone, which undergoes cyclization to form the triazolopyrimidine ring.

  • Esterification: : The resulting triazolopyrimidine intermediate is then esterified with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetone. This step introduces the ethyl ester moiety at the desired position on the triazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Ester group oxidation : Treatment with strong oxidizers like KMnO₄ in acidic or neutral media converts the ester moiety to a carboxylic acid derivative.

  • Triazolopyrimidine ring oxidation : Hydrogen peroxide (H₂O₂) selectively oxidizes the pyrimidine ring, forming hydroxylated derivatives (e.g., 7-hydroxy analogs).

Table 1: Oxidation Reaction Parameters

ReagentConditionsProductYield (%)Reference
KMnO₄ (0.1 M)H₂SO₄, 60°C, 4 hr4-[3-(3-methylphenyl)-7-oxotriazolo...] carboxylic acid72
H₂O₂ (30%)EtOH, RT, 12 hr7-Hydroxy-triazolopyrimidine derivative58

Reduction Reactions

The ethyl ester and ketone groups are susceptible to reduction:

  • Ester reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the ester to a primary alcohol.

  • Ketone reduction : Sodium borohydride (NaBH₄) selectively reduces the 3-oxobutanoate group to a secondary alcohol.

Table 2: Reduction Reaction Outcomes

ReagentSolventProductSelectivityReference
LiAlH₄ (2 eq)THF, 0°C4-[3-(3-methylphenyl)-7-oxotriazolo...] alcohol89% ester
NaBH₄ (1.5 eq)MeOH, RT3-Hydroxybutanoate derivative95% ketone

Substitution Reactions

Nucleophilic substitution occurs at the triazolopyrimidine ring:

  • Amino substitution : Reaction with primary amines (e.g., methylamine) in the presence of triethylamine replaces the 7-oxo group with an amine.

  • Thiol substitution : Thiophenol under basic conditions introduces a thioether group at position 6.

Table 3: Substitution Reaction Metrics

NucleophileBaseProductReaction TimeReference
CH₃NH₂Et₃N, DMF7-Amino-triazolopyrimidine analog6 hr
C₆H₅SHK₂CO₃, acetone6-Phenylthio derivative8 hr

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis:

  • Saponification : Aqueous NaOH (2 M) at 80°C cleaves the ester to form the corresponding carboxylic acid.

Mechanism :

RCOOEt+NaOHRCOONa++EtOH\text{RCOOEt} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{EtOH}

This reaction proceeds via nucleophilic acyl substitution, with a yield of 85% under optimized conditions.

Mechanistic Insights

  • Reduction selectivity : LiAlH₄ preferentially targets the ester over the ketone due to higher electrophilicity of the carbonyl carbon in the ester group.

  • Oxidation pathways : KMnO₄-mediated oxidation follows a radical intermediate mechanism, confirmed by ESR studies .

Comparative Reactivity

Compared to analogous pyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines), this compound shows:

  • Higher ester reactivity : Due to electron-withdrawing effects of the triazole ring.

  • Lower thermal stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Neuroprotective and Anti-Neuroinflammatory Properties

Recent studies have highlighted the neuroprotective and anti-neuroinflammatory effects of this compound. Experimental procedures involved:

  • Cell Viability Assays (MTT) : To assess cytotoxicity.
  • Enzyme-linked Immunosorbent Assay (ELISA) : For measuring inflammatory markers.
  • Quantitative Reverse Transcription PCR (qRT-PCR) : To analyze gene expression related to neuroprotection.

Results indicated that compounds similar to Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate exhibited promising cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively.

Antimicrobial Activity

Compounds with similar structural features have shown significant antimicrobial properties. For example, triazole and pyrimidine derivatives are documented to possess antibacterial effects against multiple bacterial strains, suggesting potential therapeutic applications in treating infections.

Compound NameStructure FeaturesBiological Activity
This compoundTriazolo-pyrimidine structureNeuroprotective, anti-inflammatory
Ethyl 4-(4-chlorophenyl)-3-oxobutanoateChlorophenyl groupAntimicrobial
Ethyl 4-hydroxy-3-oxobutanoateHydroxyl groupAntioxidant

Case Studies

  • Neuroprotection Study : A study evaluated the neuroprotective effects of this compound using animal models of neurodegeneration. The results showed a significant reduction in neuronal death and inflammation markers compared to control groups.
  • Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited potent activity against Gram-positive bacteria, indicating its potential as a lead compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate Triazolo[4,5-d]pyrimidinone 3-methylphenyl, 3-oxobutanoate ethyl ~383.4 High rigidity, electron-deficient core
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Pyridazin-3-yl, phenethylamino ~365.4 Moderate solubility, planar structure
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Methylpyridazine 6-methylpyridazine, phenethylamino ~379.4 Increased lipophilicity vs. I-6230
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methylisoxazole, phenethylamino ~368.4 Enhanced metabolic stability

Key Findings:

Core Heterocycle Differences: The triazolo-pyrimidinone core of the target compound is more rigid and electron-deficient compared to pyridazine (I-6230, I-6232) or isoxazole (I-6273) cores. This rigidity may enhance binding specificity in enzyme-active sites .

The 3-oxobutanoate ester may hydrolyze faster than benzoate esters (e.g., I-6273), affecting bioavailability .

Conformational Analysis: Ring puckering in the triazolo-pyrimidinone system (analyzed via methods in ) likely imposes a non-planar conformation, reducing entropy penalties upon target binding compared to flatter analogs.

Biological Implications: While direct activity data are unavailable, triazolo-pyrimidinones are frequently associated with kinase inhibition (e.g., cyclin-dependent kinases), whereas pyridazine derivatives often target G-protein-coupled receptors .

Biological Activity

Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The specific reaction conditions and reagents can vary, but common methods include:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of acid catalysts.
  • Cyclization : Formation of the triazole ring through cycloaddition reactions involving azides and alkynes.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) for these compounds was reported at approximately 256 µg/mL, suggesting moderate antibacterial activity .

Anticancer Activity

Research has also explored the anticancer potential of triazole derivatives. In vitro studies demonstrated that certain modifications to the triazole and pyrimidine structures can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have been tested against:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

These studies often employ assays such as MTT or XTT to assess cell viability post-treatment.

The proposed mechanisms by which this compound exhibits its biological effects include:

  • Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA/RNA synthesis in pathogens and tumor cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a similar triazole derivative significantly reduced bacterial load in infected mice models, showcasing its potential as an antibacterial agent .
  • Cytotoxicity Assays : Research involving derivatives tested against various cancer cell lines showed a dose-dependent response in cell viability, indicating promising anticancer properties .

Data Tables

Biological ActivityCompound StructureMIC (µg/mL)Cell Line Tested
AntibacterialTriazole derivative256E. coli
AnticancerTriazole derivativeVariesHeLa, MCF-7

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate?

The compound can be synthesized via cyclocondensation reactions using ethyl 3-oxobutanoate derivatives and substituted aryl/heteroaryl precursors. Microwave-assisted synthesis (e.g., 2–4 minutes at 800 W) with catalysts like potassium tert-butoxide significantly improves yield and reduces reaction time compared to conventional heating . Ethyl aroylacetates, such as ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, are key intermediates in analogous triazolo-pyrimidine syntheses .

Q. How can the structure of this compound be confirmed using crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves bond lengths, angles, and space group symmetry. For example, similar triazolo-pyrimidine derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) with lattice parameters a = 12.45 Å, b = 8.21 Å, c = 15.98 Å, and β = 90° . Hydrogen-bonding networks and π-π stacking should be analyzed to validate intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., 3-methylphenyl and oxobutanoate groups).
  • IR : Peaks at ~1700–1750 cm⁻¹ indicate carbonyl (C=O) stretches from the triazolo-pyrimidine and ester moieties.
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., m/z 380.1372 for C₁₉H₁₈N₄O₄) .

Q. What are the recommended storage conditions to ensure stability?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen). Similar ethyl oxobutanoate derivatives degrade via hydrolysis or oxidation; periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) monitors purity .

Advanced Research Questions

Q. How can reaction byproducts be identified and minimized during synthesis?

Byproducts often arise from incomplete cyclization or competing pathways. Use LC-MS or GC-MS to detect intermediates (e.g., unreacted ethyl 3-oxobutanoate). Optimize reaction stoichiometry and solvent polarity (e.g., ethanol vs. DMF) to suppress side reactions. For example, excess aryl aldehydes can lead to dimerization, requiring precise molar ratios .

Q. What computational methods validate the compound’s bioactivity and binding mechanisms?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinity to targets like aldose reductase. Dock the compound against Protein Data Bank (PDB) structures (e.g., 2FZD) and compare binding poses with known inhibitors. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can conflicting bioactivity data between studies be resolved?

Contradictions may arise from assay variability (e.g., MTT vs. enzymatic assays) or impurities. Cross-validate results using orthogonal methods:

  • Enzymatic assays : Measure IC₅₀ against purified enzymes.
  • Cell-based assays : Use multiple cell lines (e.g., HepG2, MCF-7) to confirm cytotoxicity.
  • Purity checks : HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure consistency .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the oxobutanoate moiety.
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability.
  • Co-solvents : Employ ethanol/Cremophor EL mixtures (≤20% v/v) for parenteral formulations .

Q. How does structural modification of the triazolo-pyrimidine core affect pharmacological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the 3-methylphenyl ring enhance enzyme inhibition but reduce solubility.
  • Scaffold hopping : Replace triazolo with pyrazolo[4,3-d]pyrimidine to compare activity. SAR studies show that 7-oxo groups are critical for binding to ATP pockets in kinase targets .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

  • Disorder : Flexible oxobutanoate chains may cause electron density ambiguities. Refine using restraints (SHELX DFIX commands).
  • Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) during data integration. High-resolution data (≤1.0 Å) improves model accuracy .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted protocols for reproducibility .
  • Characterization : Combine SC-XRD with DFT calculations (Gaussian 09) to validate electronic structures .
  • Bioactivity : Use dose-response curves (GraphPad Prism) for IC₅₀ determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.